molecular formula C15H15NO5S B5087295 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid CAS No. 89704-58-5

5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid

Cat. No. B5087295
CAS RN: 89704-58-5
M. Wt: 321.3 g/mol
InChI Key: KSXXDHIXBAHIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid, also known as Bz-AMS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule has been found to have a unique mechanism of action, which has led to its use in various biochemical and physiological studies. In

Mechanism of Action

5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid works by binding to the catalytic site of DUBs, preventing their activity and leading to the accumulation of ubiquitinated proteins. This accumulation can lead to cellular stress and ultimately cell death. The specificity of 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid for DUBs has been attributed to its unique chemical structure, which allows it to interact with specific amino acid residues in the catalytic site of DUBs.
Biochemical and Physiological Effects:
5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid has been found to have a range of biochemical and physiological effects in cells. Inhibition of DUBs by 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid has been shown to lead to the accumulation of ubiquitinated proteins, which can induce cellular stress and apoptosis. Additionally, 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid has been found to have anti-viral properties, as it can inhibit the replication of certain viruses by blocking the activity of viral DUBs.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid in lab experiments is its specificity for DUBs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid has been found to be stable in cell culture and animal models, making it a reliable tool for studying the role of DUBs in disease.
One limitation of using 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid is its relatively low potency compared to other DUB inhibitors. This can make it difficult to achieve complete inhibition of DUB activity in cells, which may limit its effectiveness in certain experiments. Additionally, 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid has been found to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for further research on 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid and its applications in scientific research. One area of interest is the development of more potent and selective DUB inhibitors based on the structure of 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid. Additionally, further studies are needed to explore the therapeutic potential of 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid in various diseases, including cancer and neurodegenerative disorders. Finally, the use of 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.

Synthesis Methods

5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxybenzoic acid with benzylamine, followed by the addition of sulfonyl chloride. The resulting product is then purified through column chromatography to obtain pure 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid.

Scientific Research Applications

5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid has been used in various scientific research studies due to its ability to selectively inhibit the activity of deubiquitinases (DUBs). DUBs are enzymes that play a critical role in regulating the ubiquitin-proteasome system, which is responsible for the degradation of proteins in cells. The inhibition of DUBs by 5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid has been found to have potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and viral infections.

properties

IUPAC Name

5-(benzylsulfamoyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-14-8-7-12(9-13(14)15(17)18)22(19,20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXXDHIXBAHIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650564
Record name 5-(Benzylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89704-58-5
Record name 5-(Benzylsulfamoyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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